

# An In-Depth Technical Guide to 4-O- $\beta$ -D-Galactopyranosyl-D-mannopyranose (epilactose)

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## Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Cat. No.: B1608179

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For Researchers, Scientists, and Drug Development Professionals

## Introduction: Navigating the Identity of a Prebiotic Disaccharide

This guide provides a comprehensive overview of the chemical and physical properties, biological significance, and practical applications of the disaccharide 4-O- $\beta$ -D-Galactopyranosyl-D-mannopyranose. It is important to note a clarification regarding its Chemical Abstracts Service (CAS) number. While the initial query referenced CAS number 41014-44-2, this identifier is authoritatively assigned to the compound **2-(Chloromethyl)-5-methyl-1,3-benzoxazole**<sup>[1][2][3][4][5]</sup>. The compound of interest for this guide, 4-O- $\beta$ -D-Galactopyranosyl-D-mannopyranose, is correctly identified by CAS number 20869-27-6<sup>[6][7][8][9][10]</sup>. This disaccharide is also commonly known by its synonym, epilactose or 2-epi-Lactose<sup>[6][7]</sup>. As an epimer of lactose, it presents unique properties that are of significant interest in the fields of nutrition and drug development<sup>[6]</sup>.

## Core Physicochemical and Biological Properties

4-O- $\beta$ -D-Galactopyranosyl-D-mannopyranose is a non-digestible disaccharide, a characteristic that underpins its potential as a prebiotic agent. Its structural difference from lactose,

specifically the epimerization at the C-2 position of the glucose unit to a mannose unit, is the basis for its distinct biological activities.

## Key Properties Summary

Property	Value	Source
CAS Number	20869-27-6	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>	<a href="#">[6]</a> <a href="#">[11]</a>
Molecular Weight	342.30 g/mol	<a href="#">[6]</a> <a href="#">[12]</a>
Appearance	White to off-white powder	
Purity	≥98% (HPLC)	<a href="#">[6]</a>
Solubility	Soluble in water (49.00-51.00 mg/mL)	
Optical Activity	[α] <sub>D</sub> +24.0° to +30.0° (c = 9.00-11.00 mg/mL in water)	
Synonyms	2-epi-Lactose, Epilactose	<a href="#">[6]</a> <a href="#">[7]</a>

## Biological Significance and Applications in Drug Development

The primary interest in 4-O-β-D-Galactopyranosyl-D-mannopyranose stems from its potential as a prebiotic. As a non-digestible sugar, it can be utilized to study its effects on promoting intestinal mineral absorption, particularly calcium. This makes it a valuable compound for research into nutritional supplements and functional foods aimed at improving bone health[\[13\]](#).

In the context of drug development, its role as a biochemical reagent is also recognized. It can be used as a biological material or organic compound in various life science research applications[\[14\]](#).

## Experimental Protocol: Synthesis of β-D-Mannopyranosides

The synthesis of  $\beta$ -D-mannopyranosides, such as 4-O- $\beta$ -D-Galactopyranosyl-D-mannopyranose, can be a challenging endeavor. One established method involves the oxidation of a protected  $\beta$ -D-glucopyranoside to a  $\beta$ -D-arabino-hexopyranosidulose, followed by stereoselective hydrogenation[15]. This approach leverages the more readily available glucose derivatives to achieve the desired mannose configuration.

## Step-by-Step Methodology

- **Protection of the Glucoside:** Begin with a suitably protected  $\beta$ -D-glucopyranoside. The choice of protecting groups is critical to ensure that only the hydroxyl group at the C-2 position is exposed for oxidation.
- **Oxidation:** The protected glucoside is then oxidized to form the corresponding  $\beta$ -D-arabino-hexopyranosidulose. This step introduces a carbonyl group at the C-2 position.
- **Stereoselective Hydrogenation:** The subsequent hydrogenation of the carbonyl group is the key step. Using a platinum catalyst has been shown to stereoselectively yield the  $\beta$ -D-mannoside in high proportions over the  $\beta$ -D-glucoside[15].
- **Deprotection:** The final step involves the removal of the protecting groups to yield the desired  $\beta$ -D-mannopyranoside.

## Causality Behind Experimental Choices

The choice of a protected  $\beta$ -D-glucopyranoside as the starting material is strategic, as these are often more accessible than their mannose counterparts. The oxidation-reduction pathway is an elegant solution to invert the stereochemistry at the C-2 position, which is the defining difference between glucose and mannose. The stereoselectivity of the hydrogenation step is crucial for the overall efficiency of the synthesis[15].

## Logical Workflow for Synthesis



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Caption: Synthetic pathway from a protected  $\beta$ -D-glucopyranoside to 4-O- $\beta$ -D-Galactopyranosyl-D-mannopyranose.

## Reputable Suppliers

For researchers and drug development professionals seeking to procure 4-O- $\beta$ -D-Galactopyranosyl-D-mannopyranose, several reputable suppliers offer this compound, often with detailed certificates of analysis.

Supplier	Website	Notes
Sigma-Aldrich	--INVALID-LINK--	Offers the compound with $\geq 98.0\%$ purity (HPLC).
Santa Cruz Biotechnology	--INVALID-LINK--	Provides the compound with $\geq 98\%$ purity[6][8].
MedChemExpress	--INVALID-LINK--	Supplies the compound as a biochemical reagent for life science research[14].
United States Biological	--INVALID-LINK--	Offers the compound under the synonym "Epilactose" for research use[9].
Clearsynth	--INVALID-LINK--	A manufacturer and exporter of the compound with an accompanying Certificate of Analysis[10].
P&S Chemicals	--INVALID-LINK--	Lists the compound with its various synonyms and provides a quotation service[7].
Echemi	--INVALID-LINK--	A platform with various suppliers, including HANGZHOU LEAP CHEM CO., LTD.[16].

## Conclusion

4-O-β-D-Galactopyranosyl-D-mannopyranose (epilactose) is a compound with significant potential, particularly in the realm of prebiotics and nutritional science. Its unique chemical structure dictates its biological function, making it a subject of ongoing research. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and a list of reliable suppliers to aid researchers in their scientific endeavors.

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